2-nitro-N-[(Z)-(2,4,6-trimethylphenyl)methylideneamino]aniline
Overview
Description
2-nitro-N-[(Z)-(2,4,6-trimethylphenyl)methylideneamino]aniline is an organic compound that belongs to the class of nitroanilines This compound is characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) attached to a benzene ring The compound also contains a Schiff base linkage, which is formed by the condensation of an amine with an aldehyde or ketone
Preparation Methods
The synthesis of 2-nitro-N-[(Z)-(2,4,6-trimethylphenyl)methylideneamino]aniline typically involves the following steps:
Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-nitroaniline.
Formation of Schiff Base: The 2-nitroaniline is then reacted with 2,4,6-trimethylbenzaldehyde under acidic or basic conditions to form the Schiff base, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction time.
Chemical Reactions Analysis
2-nitro-N-[(Z)-(2,4,6-trimethylphenyl)methylideneamino]aniline undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-nitro-N-[(Z)-(2,4,6-trimethylphenyl)methylideneamino]aniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and dyes, due to its unique electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-nitro-N-[(Z)-(2,4,6-trimethylphenyl)methylideneamino]aniline involves its interaction with cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects. The compound may also inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
2-nitro-N-[(Z)-(2,4,6-trimethylphenyl)methylideneamino]aniline can be compared with other nitroaniline derivatives, such as:
2-nitroaniline: A simpler compound with similar reactivity but lacking the Schiff base linkage.
4-nitroaniline: Another nitroaniline derivative with the nitro group in a different position, leading to different reactivity and applications.
2,4,6-trinitroaniline: A more heavily nitrated compound with different chemical properties and applications.
The uniqueness of this compound lies in its Schiff base linkage, which imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-nitro-N-[(Z)-(2,4,6-trimethylphenyl)methylideneamino]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-8-12(2)14(13(3)9-11)10-17-18-15-6-4-5-7-16(15)19(20)21/h4-10,18H,1-3H3/b17-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYPIHAWMTUGMS-YVLHZVERSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=NNC2=CC=CC=C2[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=N\NC2=CC=CC=C2[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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